molecular formula C18H19N3O2S B6477294 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide CAS No. 2640822-58-6

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide

Cat. No.: B6477294
CAS No.: 2640822-58-6
M. Wt: 341.4 g/mol
InChI Key: YMMJPZYAZIOEJB-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and a benzenesulfonamide moiety

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups attached to the pyrazole core.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The specific interactions would depend on the nature of the target and the functional groups present in the compound.

Biochemical Pathways

Similar compounds with a pyrazole core have been reported to show a broad range of biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

For instance, the presence of a pyrazole core could potentially influence the compound’s solubility, absorption, and metabolic stability .

Result of Action

Similar compounds with a pyrazole core have been reported to show a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase, making it a candidate for the development of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide: Lacks the methyl group on the pyrazole ring.

    N-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}benzenesulfonamide: Methyl group is positioned differently on the pyrazole ring.

    N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide: Contains a methanesulfonamide group instead of a benzenesulfonamide group.

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a pharmacophore compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-18(12-13-19-21)16-9-7-15(8-10-16)11-14-20-24(22,23)17-5-3-2-4-6-17/h2-10,12-13,20H,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMJPZYAZIOEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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